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Compound of Interest

N,N-dimethylpyrimidine-5-
Compound Name: ]
carboxamide

Cat. No.: B8755193

Get Quote

Executive Summary

The N,N-dimethylpyrimidine-5-carboxamide moiety represents a strategic fragment in

modern kinase inhibitor design. While the pyrimidine core is a classic hinge-binding scaffold
(interacting with the ATP-binding site), the 5-position carboxamide serves as a critical vector for
optimizing physicochemical properties without sacrificing potency.

Unlike primary amides (which can be metabolic liabilities and strong H-bond donors), the N,N-
dimethyl variant acts as a "capped" polar group. It improves aqueous solubility through the
amide oxygen (H-bond acceptor) while preventing non-specific binding and improving
membrane permeability by masking the hydrogen bond donor potential. This note guides
researchers on deploying this motif to solve "molecular obesity" and solubility issues in late-
stage lead optimization.

Rational Desigh & Mechanism of Action
The Structural Logic
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In the context of Type | and Type %2 kinase inhibitors, the pyrimidine ring typically occupies the
adenine binding pocket.

e Hinge Interaction: The N1 and N3 nitrogens (or C2-amino groups) often form hydrogen
bonds with the kinase hinge region (e.g., the backbone NH of the "gatekeeper+1" residue).

e The 5-Position Vector: The C5 position of the pyrimidine ring usually points towards the
solvent-exposed region or the ribose-binding pocket, depending on the specific kinase
topology.

Why N,N-Dimethyl?

The conversion of a carboxylic acid or primary amide to an N,N-dimethylcarboxamide at this
position offers three distinct advantages:

o Solubility Enhancement: The tertiary amide lowers the crystal lattice energy compared to
primary amides (which form strong intermolecular H-bond networks), thereby improving
kinetic solubility.

» Metabolic Stability: The steric bulk of the two methyl groups protects the carbonyl carbon
from nucleophilic attack by hydrolases (e.g., amidases), extending the half-life (

) of the compound.

e Permeability: By removing the Hydrogen Bond Donor (HBD) count, the motif improves
passive diffusion across cell membranes (improving

in Caco-2 assays).

Comparative Properties Table
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Case Study Applications
JAK2 Inhibitors

In the development of Janus Kinase 2 (JAK2) inhibitors, the pyrimidine scaffold is ubiquitous.
The introduction of the N,N-dimethylcarboxamide at the 5-position has been observed in patent
literature (e.g., W02024137548) to modulate selectivity. The group projects into the solvent
channel, allowing the core pyrimidine to maintain critical hinge interactions (e.g., with Leu932 in
JAK?2) while the dimethyl group prevents unwanted interactions with the activation loop.

O-GIcNAcase (OGA) Inhibitors

Although not a kinase, the optimization of OGA inhibitors (e.g., for Alzheimer's treatment)
utilizes this exact motif to balance brain penetration with solubility. The N,N-
dimethylpyrimidine-5-carboxamide fragment (as seen in US Patent 10,336,775) serves as a
polar-but-permeable anchor, demonstrating its utility in CNS-targeted drug design.

Experimental Protocols
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Protocol A: Synthesis of N,N-Dimethylpyrimidine-5-
carboxamide Scaffold

Objective: Synthesize the core building block 2-chloro-N,N-dimethylpyrimidine-5-
carboxamide for subsequent coupling.

Reagents:

e 5-Bromo-2-chloropyrimidine (CAS: 32779-36-5)

Dimethylamine (2.0 M in THF)

Palladium(ll) Acetate (

)

Xantphos

Carbon Monoxide (CO) balloon or generator (e.g., COware)

Triethylamine (

Step-by-Step Methodology:

Carbonylation Pre-setup: In a dry pressure vial or flask equipped with a CO balloon, dissolve
5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF.

o Catalyst Addition: Add

(5 mol%) and Xantphos (10 mol%).
e Nucleophile Addition: Add Dimethylamine (2.0 M in THF, 3.0 eq) and
(3.0 eq).

o Reaction: Purge the vessel with CO gas (3x) and stir at 80°C for 12—16 hours under a CO
atmosphere (1 atm is usually sufficient, though 3-5 atm in an autoclave improves yield).
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e Work-up: Cool to Room Temperature (RT). Dilute with EtOAc and wash with water (3x) and
brine (1x).

 Purification: Dry organic layer over

, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient). The
product 2-chloro-N,N-dimethylpyrimidine-5-carboxamide is typically a white/off-white solid.

Safety Note: Carbon monoxide is highly toxic. Perform all reactions in a well-ventilated fume
hood with a CO detector present.

Protocol B: Kinetic Solubility Assay

Objective: Validate the solubility improvement of the N,N-dimethyl analog vs. the primary
amide.

Preparation: Prepare 10 mM DMSO stock solutions of the Test Compound (N,N-dimethyl)
and Reference (Primary Amide).

e Dilution: Spike 5 pL of stock into 495 pL of PBS (pH 7.4) in a 96-well filter plate (final conc. =
100 puM, 1% DMSO).

 Incubation: Shake at 600 rpm for 24 hours at RT.

e Filtration: Vacuum filter using a 0.45 um PVDF membrane filter plate.

e Analysis: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve.
e Calculation: Solubility (

) = (Peak Area_filtrate / Peak Area_standard) x Concentration_standard.

Visualizations
Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision tree for installing the N,N-dimethylcarboxamide
moiety.
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Caption: Decision logic for selecting N,N-dimethylamide over primary amides during lead

optimization.

Synthesis Workflow

The synthetic route to access the core building block.[1]

5-bromo-2-chloropyrimidine
CO (gas), Pd(OAc)2,
Dimethylamine

Oxidative Add.

Pd-Complex
Intermediate

Carbonylation 2-chloro-N,N-dimethyl Library Gen. SNATr / Suzuki

pyrimidine-5-carboxamide (Kinase Inhibitor Library)
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Caption: Palladium-catalyzed amino-carbonylation route to the key intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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